molecular formula C17H21N3O3S B2773052 (E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide CAS No. 2034886-27-4

(E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide

Cat. No. B2773052
CAS RN: 2034886-27-4
M. Wt: 347.43
InChI Key: YTJHNSLMZHTMHC-PKNBQFBNSA-N
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Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .


Molecular Structure Analysis

The molecule contains several functional groups including a phenyl ring, an ethene group, a pyrazole ring, a tetrahydropyran ring, and a sulfonamide group. These groups could potentially allow for a variety of interactions in biological systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the sulfonamide group could potentially increase the compound’s solubility in water .

Scientific Research Applications

    Antibacterial Activity

    • References : Dutta et al. (2023) .

    Antioxidant Potential

    • References : Dutta et al. (2023) .

    Anti-Inflammatory Effects

    • References : Saha et al. (2016) .

    Cardioprotective Properties

    • References : Dutta et al. (2023) .

    Neuroprotective Potential

    • References : Dutta et al. (2023) .

    Antidiabetic Activity

    • References : Dutta et al. (2023) .

    Immunomodulation

    • References : Dutta et al. (2023) .

    Metabolism and Bioavailability

    • References : Dutta et al. (2023) .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be an antibiotic, it might work by inhibiting bacterial synthesis of folic acid, similar to other sulfonamide antibiotics .

Safety and Hazards

As with any compound, the safety and hazards would depend on a variety of factors including dosage, route of administration, and individual patient factors. Sulfonamides, for example, can cause allergic reactions in some individuals .

Future Directions

The future directions for research would likely depend on the initial results of testing the compound. If it shows promise in initial tests, it could be further optimized and eventually tested in clinical trials .

properties

IUPAC Name

(E)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-24(22,11-9-15-6-2-1-3-7-15)19-16-12-18-20(13-16)14-17-8-4-5-10-23-17/h1-3,6-7,9,11-13,17,19H,4-5,8,10,14H2/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJHNSLMZHTMHC-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)ethenesulfonamide

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